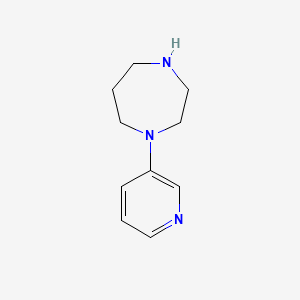

1-Pyridin-3-yl-1,4-diazepane

描述

Structure

3D Structure

属性

IUPAC Name |

1-pyridin-3-yl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-3-10(9-12-4-1)13-7-2-5-11-6-8-13/h1,3-4,9,11H,2,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBOVXXZNZSULJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70443006 | |

| Record name | 1-pyridin-3-yl-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223796-20-1 | |

| Record name | 1-pyridin-3-yl-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 Pyridin 3 Yl 1,4 Diazepane

Established Synthetic Pathways for 1,4-Diazepane Ring System Formation

The construction of the 1,4-diazepane ring is a pivotal step in the synthesis of many pharmaceutical agents. acs.orgtandfonline.com A variety of synthetic strategies have been developed to access this seven-membered heterocyclic scaffold, ranging from classical cyclization methods to modern catalytic and multicomponent reactions. tandfonline.commdpi.com These methods provide access to a wide array of substituted 1,4-diazepanes, including chiral derivatives, which are of significant interest in medicinal chemistry.

Asymmetric Reductive Amination for Chiral 1,4-Diazepanes

Asymmetric reductive amination has emerged as a powerful tool for the synthesis of chiral amines, including the enantiomerically pure 1,4-diazepane core. researchgate.net This method often involves the intramolecular cyclization of an amino ketone precursor, catalyzed by a chiral catalyst or a biocatalyst.

A significant advancement in this area is the use of imine reductases (IREDs) for the intramolecular asymmetric reductive amination of aminoketones to produce chiral 1,4-diazepanes. acs.orgresearchgate.net Researchers have identified enantiocomplementary IREDs that can synthesize both (R)- and (S)-enantiomers of 1,4-diazepane derivatives with high enantioselectivity. acs.orgdiva-portal.org For instance, the synthesis of (R)- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole has been achieved with high enantiomeric excess (>99%) using specific IREDs. hsppharma.com

The catalytic efficiency of these enzymes can be significantly enhanced through protein engineering. For example, a double mutant of the (R)-selective IRED from Leishmania major (IR1) exhibited a 61-fold increase in catalytic efficiency compared to the wild-type enzyme. researchgate.netacs.orgdiva-portal.org These engineered enzymes have been successfully applied to produce a range of substituted 1,4-diazepanes with excellent enantiomeric purity (93 to >99% ee). acs.orgresearchgate.netdiva-portal.org This biocatalytic approach offers a green and efficient route to chiral 1,4-diazepanes that are crucial for pharmaceuticals like Suvorexant, an insomnia treatment. acs.orghsppharma.com

| Enzyme | Origin | Selectivity | Catalytic Efficiency (s⁻¹ mM⁻¹) |

| IR1 | Leishmania major | (R)-selective | 0.027 |

| IR25 | Micromonospora echinaurantiaca | (S)-selective | 0.962 |

| Y194F/D232H | Mutant of IR1 | (R)-selective | 1.647 (61-fold increase) |

Mitsunobu Reaction in 1,4-Diazepane Synthesis

The Mitsunobu reaction is a versatile and widely used method for the dehydrative coupling of a primary or secondary alcohol with a nucleophile, including the formation of C-N bonds. researchgate.net This reaction has been effectively employed for the intramolecular cyclization to form the 1,4-diazepane ring. researchgate.netcapes.gov.br

A key strategy involves the intramolecular Fukuyama-Mitsunobu cyclization of an N-nosyl diamino alcohol. thieme-connect.comresearchgate.net This approach has been successfully used in the practical, multikilogram scale synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate for the Rho-kinase inhibitor K-115. thieme-connect.comresearchgate.netresearchgate.net The synthesis starts from commercially available chiral amino alcohols. thieme-connect.comresearchgate.net The use of a nosyl protecting group allows the cyclization to proceed under milder conditions compared to other protecting groups, which can be advantageous in large-scale production. google.com This method avoids the need for chiral high-performance liquid chromatography (HPLC) separation or enzymatic resolutions. researchgate.net

The development of an intramolecular Mitsunobu cyclization was also a key step in an alternative practical synthesis of Suvorexant. researchgate.net

Huisgen 1,3-Dipolar Cycloaddition for N-Heterocycles Incorporating 1,4-Diazepane

The Huisgen 1,3-dipolar cycloaddition is a powerful reaction for the synthesis of five-membered heterocycles. organic-chemistry.orgwikipedia.org This reaction involves the cycloaddition of a 1,3-dipole to a dipolarophile. nih.gov In the context of 1,4-diazepane synthesis, this strategy is often used to append other heterocyclic rings to the diazepane scaffold. researchgate.net

N-propargylamines are versatile building blocks in this approach, serving as precursors to the 1,4-diazepane ring which can then participate in cycloaddition reactions. researchgate.netrsc.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," is a highly efficient and regioselective variant of the Huisgen cycloaddition. nih.gov This reaction can be used to link an azide-functionalized molecule to an alkyne-bearing 1,4-diazepane, or vice versa, to create more complex molecular architectures. researchgate.netnih.gov The reaction is known for its modularity, wide scope, and high yields under mild conditions. nih.gov

Multicomponent Reactions in 1,4-Diazepane Derivatization

Multicomponent reactions (MCRs) are highly convergent and atom-economical processes where three or more reactants combine in a single pot to form a complex product that incorporates most of the atoms of the starting materials. organic-chemistry.orgrsc.orgresearchgate.net MCRs have become a valuable tool for the synthesis of diverse libraries of heterocyclic compounds, including derivatives of 1,4-diazepane. researchgate.net

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that has been utilized for the synthesis of 1,4-diazepan-5-ones and their benzo-fused analogues. acs.orgnih.gov For instance, a two-step sequence involving an Ugi reaction followed by an intramolecular nucleophilic substitution (such as a Mitsunobu cyclization) can afford 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones in high yields. acs.org This approach allows for the rapid assembly of the diazepine (B8756704) core with multiple points of diversity. nih.gov The use of unprotected deactivated amines and arylglyoxals in the Ugi reaction has also been explored for the synthesis of complex fused heterocycles containing the diazepine core. beilstein-journals.org

| Reaction Type | Key Features | Resulting Scaffold |

| Ugi-4CR followed by Intramolecular SN2 | Convergent, high yield | 1-Sulfonyl 1,4-diazepan-5-ones |

| Ugi-4CR with Anthranilic Acid Derivatives | Three-step sequence (Ugi, deprotection, cyclization) | 1,4-Benzodiazepine (B1214927) scaffolds |

| Ugi-4CR with Aminophenylketones | Microwave-assisted, rapid synthesis | 1,4-Benzodiazepines with four points of diversity |

Transamination Reactions for Key Pharmaceutical Intermediates

Transamination reactions, catalyzed by transaminases, are crucial for the synthesis of chiral amines from keto acids or ketones and are widely applied in the pharmaceutical industry. researchgate.netmdpi.com These biocatalytic reactions offer high enantioselectivity and operate under mild conditions. mdpi.comnih.gov

In the synthesis of 1,4-diazepane-containing pharmaceuticals, transaminases have been employed to produce key chiral intermediates. For example, a tandem transamination/annulation reaction was developed for the synthesis of the diazepane core of Suvorexant. mdpi.com An evolved (R)-selective transaminase was used to achieve good conversion and excellent enantioselectivity (>99% ee) in the synthesis of a crucial amine intermediate, which is prone to isomerization. mdpi.com The application of biocatalysis, in this case, provided a more environmentally friendly and efficient alternative to traditional chemical methods that often rely on transition metal catalysts. mdpi.com

Convergent Synthesis Approaches to 1,4-Diazepane Derivatives

Convergent synthesis strategies aim to construct complex molecules by first preparing key fragments and then coupling them together in the later stages of the synthesis. This approach is often more efficient than linear syntheses.

For the synthesis of 1,4-diazepane derivatives, convergent approaches have been developed that allow for the late-stage diversification of the scaffold. researchgate.net One such strategy involves the synthesis of trisubstituted hexahydroimidazo[1,2-a]pyridine and 1,4-diazepane derivatives from readily available aromatic aldehydes, ketones, and ethane-1,2-diamine. researchgate.net This protocol is promoted by an l-phenylalanine (B559525) triflate catalyst through an intermolecular annulation and tolerates a variety of functional groups, providing the products in excellent yields. researchgate.net

Another convergent method involves a domino process starting from simple materials like 1,2-diamines and alkyl 3-oxohex-5-enoates. acs.org This step- and atom-economical protocol generates an aza-Nazarov reagent in situ, which then undergoes an intramolecular aza-Michael cyclization to furnish the 1,4-diazepane ring. acs.org

Specific Synthetic Routes to 1-Pyridin-3-yl-1,4-diazepane and its Analogues

Analogous syntheses for related N-aryl diazepanes support this proposed route. The versatility of the 1,4-diazepane scaffold allows for various synthetic modifications to produce a wide array of derivatives. Key strategies for forming the core diazepane ring, which is the precursor for the final compound, are diverse and have been refined to improve efficiency and yield.

Table 1: Selected Synthetic Methods for the 1,4-Diazepane Ring

| Method | Description | Key Features |

|---|---|---|

| Intramolecular Cyclization | The Fukuyama-Mitsunobu reaction, involving the intramolecular cyclization of an N-nosyl diamino alcohol, is a common method. researchgate.netresearchgate.net | Proceeds under mild conditions; provides good yields. |

| Reductive Amination | Intramolecular asymmetric reductive amination of aminoketones can be catalyzed by imine reductase enzymes. | High enantiomeric excess; avoids heavy metal catalysts. |

| Cycloaddition Reactions | The Huisgen 1,3-dipolar cycloaddition utilizes the versatility of N-propargylamines as building blocks to form the heterocyclic ring. researchgate.netresearchgate.net | Effective for creating N-heterocycles. researchgate.netresearchgate.net |

| Modular Synthesis | A modular approach combines cyclic sulfamidate and hydroxy sulfonamide building blocks to construct the diazepane scaffold. researchgate.net | Allows for the creation of diverse piperazine (B1678402), 1,4-diazepane, and 1,5-diazocane structures. researchgate.net |

Once the 1,4-diazepane ring is synthesized, the final step would be its attachment to the pyridine (B92270) ring, typically via the aforementioned SNAr reaction.

The synthesis of N-pyridyldiamine compounds, a class that includes this compound, predominantly relies on cross-coupling reactions. mdpi.com The nucleophilic aromatic substitution (SNAr) pathway is a cornerstone of this approach. nih.gov

A general procedure involves the reaction of a pyridine ring activated by an electron-withdrawing group and containing a leaving group (e.g., a halogen) with a diamine. For the synthesis of this compound, this would translate to:

Reactants : 3-Halopyridine and 1,4-diazepane.

Conditions : The reaction is typically performed in the presence of a base to neutralize the hydrogen halide formed during the reaction. A suitable solvent is used to facilitate the dissolution of reactants.

Catalysis : In some instances, particularly for less reactive aryl halides, a catalyst such as a copper or palladium complex may be employed to facilitate the C-N bond formation.

This method is widely used for preparing compounds with similar structures, such as those seen in the synthesis of the drug Rosiglitazone, where a 2-chloropyridine (B119429) is reacted with an amine. nih.gov

The this compound structure offers a key site for derivatization: the secondary amine at the 4-position of the diazepane ring. This site allows for a multitude of chemical modifications aimed at exploring structure-activity relationships (SAR) and optimizing the compound's pharmacological profile. lookchem.com

Strategic derivatization can modulate properties such as receptor binding affinity, selectivity, and metabolic stability. Common derivatization strategies include:

Acylation : Reaction with acyl chlorides or carboxylic acids to form amides.

Sulfonylation : Reaction with sulfonyl chlorides to produce sulfonamides, such as in the case of 1-(1-Piperidinylsulfonyl)-1,4-diazepane.

Alkylation : Introduction of alkyl or substituted alkyl groups.

Reductive Amination : Reaction with aldehydes or ketones to introduce more complex substituents.

These derivatization efforts are crucial in drug discovery. For instance, research on related 1,4-diazepane scaffolds has led to potent farnesyltransferase inhibitors and H3 receptor antagonists by modifying the substituents on the diazepane ring. researchgate.netresearchgate.net The use of biocatalysis in these synthetic routes can also produce specific enantiomers, which is often a critical factor for pharmacological activity and a significant challenge to achieve on a larger scale. mdpi.com

Scale-Up Synthesis and Process Optimization for 1,4-Diazepane Derivatives in Pharmaceutical Development

Transitioning the synthesis of 1,4-diazepane derivatives from a laboratory setting to industrial-scale production introduces significant challenges that necessitate process optimization. google.com The primary goals of scale-up are to ensure high yield and purity, improve safety, reduce environmental impact, and maintain economic viability. google.com

Several case studies on related compounds highlight key optimization strategies:

Solvent Selection : A major consideration is replacing environmentally harmful solvents, such as halogenated hydrocarbons and dioxane, with "greener" alternatives like tetrahydrofuran (B95107) (THF). google.com

Reagent Stoichiometry : Precisely controlling the molar equivalents of reagents is crucial. For example, in a Mitsunobu reaction step for a diazepane derivative, using 1.1 to 1.6 molar equivalents of the azo reagent was found to be optimal. google.com

Purification Methods : Industrial processes aim to minimize or eliminate the need for chromatographic purification. acs.org This can be achieved by developing reaction conditions that form fewer impurities or by purifying intermediates through crystallization or salt precipitation. acs.org

A practical, multi-kilogram scale synthesis for the key intermediate (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate has been successfully established, demonstrating that these challenges can be overcome through rigorous process development. researchgate.netresearchgate.net

Challenges and Reproducibility in 1,4-Diazepane Synthesis

The synthesis of the 1,4-diazepane ring is not without its difficulties, particularly concerning reproducibility and the stability of intermediates. google.com

Table 2: Common Challenges and Solutions in 1,4-Diazepane Synthesis

| Challenge | Description | Reported Solution / Mitigation Strategy |

|---|---|---|

| Poor Reproducibility | A reported synthesis for a 1,4-diazepane ring using sodium hydride in dimethyl sulfoxide (B87167) (DMSO) suffered from low yields and poor reproducibility on scale-up. google.com | Development of alternative reaction conditions, such as using different base/solvent systems, to ensure the reaction proceeds to completion. google.com |

| Unstable Intermediates | The same problematic synthesis was found to proceed through an unstable intermediate that was prone to converting into undesired side products. google.com | Redesigning the synthetic pathway to avoid unstable intermediates or developing conditions where the intermediate is immediately converted to the desired product. |

| Enantioselectivity | Achieving high enantiopurity for chiral diazepanes is a significant challenge, especially on a large scale. mdpi.com | Utilizing biocatalytic methods (e.g., transaminases, imine reductases) or asymmetric catalysis, which can provide excellent enantioselectivity (>99% ee). mdpi.com |

| Harsh Reagents/Solvents | The use of hazardous reagents (e.g., sodium azide) or environmentally persistent solvents (e.g., dioxane) poses safety and environmental risks in large-scale production. mdpi.comgoogle.com | Replacing problematic chemicals with safer, greener alternatives and optimizing reaction conditions to be milder. mdpi.comgoogle.com |

These challenges underscore the importance of robust process chemistry in the development of pharmaceuticals containing the 1,4-diazepane motif. Careful selection of synthetic routes and reaction conditions is paramount to ensure a stable and reproducible supply of the active pharmaceutical ingredient. google.com

Pharmacology of 1 Pyridin 3 Yl 1,4 Diazepane: Receptor Interactions and Functional Modulations

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Ligand Binding Studies

The interaction of 1-Pyridin-3-yl-1,4-diazepane with nicotinic acetylcholine receptors has been characterized through extensive ligand binding studies. These investigations have revealed a distinct profile of affinity and selectivity for different nAChR subtypes, providing a foundation for understanding its pharmacological effects.

Affinity and Selectivity for α4β2 nAChR Subtypes

This compound exhibits a high binding affinity for the α4β2 subtype of nicotinic acetylcholine receptors. In competitive binding assays using [³H]cytisine, the compound, also referred to as NS3531 in some literature, demonstrated a Ki value of 0.7 nM for the α4β2-nAChR. nih.gov This high affinity underscores its potency at this particular receptor subtype, which is predominantly found in the central nervous system. nih.gov

Further studies have highlighted the compound's selectivity for the α4β2 subtype over other nAChR subtypes. For instance, while it binds potently to α4β2 receptors, it shows significantly lower affinity for the α3β4 subtype. nih.gov This selectivity is a crucial aspect of its pharmacological profile, as interactions with different nAChR subtypes are associated with distinct physiological effects. The table below summarizes the binding affinities of this compound for various nAChR subtypes.

| Receptor Subtype | Ki (nM) |

| α4β2 | 0.7 nih.gov |

| α7 | 136 nih.gov |

Note: Data presented is based on available research and may vary depending on the experimental conditions.

Binding to α4β5 and α7β2 Nicotinic Acetylcholine Receptor Subunits

While extensive data exists for the interaction of this compound with α4β2 and homomeric α7 receptors, specific binding affinity data for the heteromeric α4β5 and α7β2 nAChR subtypes are not extensively reported in the currently available scientific literature. The α7 subtype is traditionally known to form homomeric receptors, but emerging evidence suggests the existence of heteromeric α7β2 nAChRs in the brain, which exhibit distinct pharmacology. nih.gov Further research is required to fully characterize the binding profile of this compound at these specific heteromeric receptor configurations.

Structure-Activity Relationships (SAR) Governing nAChR Binding Affinity

The chemical structure of this compound is a key determinant of its high affinity for nAChRs. Structure-activity relationship (SAR) studies on a series of related compounds have elucidated the critical features for potent receptor binding. The nicotinic pharmacophore, which generally consists of a cationic nitrogen and a hydrogen bond acceptor, is satisfied by this compound. The protonated amine in the diazepane ring acts as the cationic center, while the nitrogen atom of the pyridine (B92270) ring serves as the hydrogen bond acceptor. nih.gov

Research on analogous compounds has revealed that modifications to both the diazepane and pyridine moieties can significantly impact binding affinity. For instance, the introduction of substituents on the pyridine ring can either enhance or diminish affinity depending on their nature and position. nih.gov

Role of the 1,4-Diazepane Moiety in Nicotinic Ligand Binding

The 1,4-diazepane ring plays a crucial role in the interaction of the compound with nicotinic receptors. This seven-membered ring system provides a specific conformational flexibility that allows for optimal positioning of the key pharmacophoric elements within the receptor's binding site. The distal nitrogen atom in the diazepane ring is typically protonated at physiological pH, forming the cationic head that is essential for the initial electrostatic interaction with the negatively charged residues in the binding pocket of the nAChR. nih.govnih.gov The conformational properties of the diazepane ring are therefore critical in establishing the high-affinity binding of the ligand.

Impact of Pyridine Substituents on Receptor Interactions

The pyridine ring of this compound is another critical component for its interaction with nAChRs. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, forming a crucial interaction with amino acid residues or a bridging water molecule within the receptor's binding site. nih.gov

Studies on related compounds have shown that the position of the nitrogen atom within the pyridine ring and the presence of substituents can dramatically influence binding affinity and selectivity. For instance, incorporating a cyclopropane- or isoxazole-containing side chain onto the 5-position of the pyridine ring of 1-(pyridin-3-yl)-1,4-diazepane has been shown to produce highly potent and selective α4β2* nAChR partial agonists with negligible affinities for α3β4 and α7 subtypes. nih.gov This highlights the potential for fine-tuning the pharmacological profile of this class of compounds through strategic modifications of the pyridine moiety.

Mechanism of Action at Nicotinic Acetylcholine Receptors

This compound acts as a partial agonist at the high-sensitivity (HS) α4β2 nicotinic acetylcholine receptor. nih.gov This means that while it binds to the receptor and activates it, the maximal response it can elicit is lower than that of a full agonist like acetylcholine. nih.gov In oocytes expressing human nAChRs, this compound (NS3531) displayed an efficacy of 41% relative to acetylcholine at the HS α4β2-nAChR. nih.gov

The partial agonism is a result of the specific way the molecule interacts with the receptor's binding site and induces a conformational change. The binding of this compound stabilizes a conformation of the receptor that is intermediate between the fully closed (resting) state and the fully open (activated) state induced by a full agonist. This leads to a submaximal opening of the ion channel, resulting in a reduced influx of cations compared to a full agonist.

Interestingly, while it behaves as a partial agonist at the α4β2 subtype, this compound has been reported to act as an agonist at the α7 subtype, with a Ki value of 136 nM. nih.gov This differential activity at various nAChR subtypes is a key feature of its pharmacological profile and suggests a complex mechanism of action that is dependent on the specific receptor subunit composition.

Agonist and Partial Agonist Activity at nAChRs

This compound, also known as NS3531, is a potent agonist at nicotinic acetylcholine receptors (nAChRs), particularly demonstrating high affinity for the α4β2 subtype. Research has established its significant interaction with these receptors through competitive binding assays. For instance, in studies using [³H]cytisine binding competition, this compound showed a Ki value of 0.7 nM for the α4β2-nAChR.

Functionally, its activity has been characterized in oocytes expressing human nAChRs. At the high-sensitivity (HS) α4β2-nAChR, the compound exhibits an EC₅₀ value of 21 nM with a relative efficacy of 41% compared to the endogenous agonist, acetylcholine. This indicates that it acts as a partial agonist, effectively activating the receptor but not to the maximum extent that acetylcholine does. While its potency at the α4β2 subtype is notable, this compound also functions as an agonist at the α7 nAChR subtype, with a reported Ki value of 136 nM. Further studies on hybrid compounds derived from the 1-(pyridin-3-yl)-1,4-diazepane scaffold have yielded potent and selective α4β2* nAChR partial agonists with Ki values ranging from 0.5–51.4 nM.

Table 1: In Vitro Activity of this compound at nAChR Subtypes

| Receptor Subtype | Assay Type | Value |

|---|---|---|

| α4β2 | Binding Affinity (Ki) | 0.7 nM |

| α4β2 (HS) | Functional Potency (EC₅₀) | 21 nM |

Inhibition of Acetylcholine Production

The primary mechanism of action described in the scientific literature for this compound centers on its direct interaction with nicotinic acetylcholine receptors rather than on the modulation of acetylcholine (ACh) synthesis. As a structural and functional analogue of ACh, it binds to and activates nAChRs, thereby mimicking the effects of the endogenous neurotransmitter. This activity classifies it as a cholinomimetic agent.

Current research has not focused on or provided evidence for this compound acting as an inhibitor of acetylcholine production. The synthesis of acetylcholine is a presynaptic process catalyzed by the enzyme choline (B1196258) acetyltransferase (ChAT). The pharmacology of this compound is characterized by its postsynaptic or presynaptic receptor agonist activity, which modulates ion channel opening and neurotransmitter release, rather than interfering with the enzymatic pathway of ACh synthesis.

Allosteric Modulation and Receptor Activation

This compound functions as an orthosteric agonist, meaning it binds to the same site on the nicotinic acetylcholine receptor as the endogenous neurotransmitter, acetylcholine. This binding directly triggers the conformational change that opens the ion channel. This is distinct from allosteric modulators, which bind to a different site on the receptor to potentiate or inhibit the effect of the orthosteric agonist. The nicotinic pharmacophore, which includes a cationic nitrogen and a hydrogen-bond acceptor, is satisfied by this compound, consistent with its role as an orthosteric agonist.

While the field of nAChR pharmacology includes extensive research into allosteric modulators as potential therapeutic agents, there is no significant evidence to classify this compound as an allosteric modulator. Its mechanism of action is consistently described as direct receptor activation through the primary agonist binding site.

Crystal Structure Analysis of this compound Complexes with Acetylcholine Binding Proteins (AChBPs)

Lymnaea stagnalis Acetylcholine-Binding Protein (Ls-AChBP) as a Structural Surrogate for nAChRs

The study of the precise molecular interactions of ligands with nAChRs has been greatly facilitated by the use of the acetylcholine-binding protein from the snail Lymnaea stagnalis (Ls-AChBP). This soluble protein is a structural and functional homolog of the extracellular ligand-binding domain of nAChRs. A strong correlation between the binding affinities of a series of pyridine-containing agonists, including this compound, at the human α4β2 nAChR and their affinities at Ls-AChBP has been established. This correlation validates Ls-AChBP as a reliable structural surrogate, allowing for high-resolution X-ray crystallography studies that provide detailed insights into ligand binding at the atomic level, which are more challenging to obtain with the full transmembrane receptor.

Detailed Binding Modes within the Ligand Binding Pocket

Crystal structures of this compound (NS3531) in complex with Ls-AChBP reveal a distinct orientation within the ligand-binding pocket, which is formed at the interface of two subunits. The 1,4-diazepane ring of the molecule is oriented toward the principal subunit and is capped by the flexible C-loop. In contrast, the pyridine ring faces the complementary subunit.

The binding is stabilized by a network of interactions. The diazepane ring engages in cation-π interactions with the aromatic side chains of key residues on the principal face, including Trp-143, Tyr-185, and Tyr-192. Additionally, van der Waals interactions are observed between the diazepane ring and the disulfide bridge formed by Cys-187 and Cys-188. On the complementary side, the interaction is primarily mediated by a water molecule. This water molecule forms a hydrogen bond bridge, connecting the pyridine nitrogen of the ligand to the backbone carbonyl of Leu-102 and the backbone nitrogen of Met-114.

Table 2: Key Interactions of this compound in the Ls-AChBP Binding Pocket

| Ligand Moiety | Interacting Residue (Subunit) | Interaction Type |

|---|---|---|

| 1,4-Diazepane Ring | Trp-143 (Principal) | Cation-π |

| 1,4-Diazepane Ring | Tyr-185 (Principal) | Cation-π |

| 1,4-Diazepane Ring | Tyr-192 (Principal) | Cation-π |

| 1,4-Diazepane Ring | Cys-187-Cys-188 (Principal) | van der Waals |

Intersubunit Bridge Formation and Efficacy Governance

Structural analysis of Ls-AChBP complexed with a series of agonists derived from this compound, which exhibit a range of efficacies at the α4β2 receptor (from 21% to 76%), has provided critical insights into the molecular determinants of agonist efficacy. Interestingly, the degree of C-loop closure over the binding pocket does not vary significantly among these agonists, despite their wide differences in functional activity.

Instead, agonist efficacy appears to be strongly correlated with the compound's ability to form a robust intersubunit bridge that links the principal and complementary faces of the binding site. This bridging interaction effectively anchors the two subunits, and the strength of this anchor is a key factor in governing the efficacy of the agonist in activating the receptor. For some of the more efficacious agonists in this series, a specific halogen bond was identified as playing a significant role in establishing this strong intersubunit anchoring, highlighting the importance of this interaction in the translation of binding into channel gating.

Role of Halogen Bonding in Receptor Affinity and Efficacy

The efficacy of ligands at nicotinic acetylcholine α4β2 receptors appears to be intricately linked to their capacity to form a robust intersubunit bridge that connects the primary and complementary binding interfaces. nih.govsemanticscholar.org Research on a series of pyridine-containing agonists derived from 1-(pyridin-3-yl)-1,4-diazepane has highlighted the significant role of halogen bonding in anchoring these ligands and establishing this critical bridge. nih.govsemanticscholar.org

A study involving five such agonists, with efficacies at the α4β2 receptor ranging from 21% to 76%, determined their crystal structures in complex with the acetylcholine-binding protein from Lymnaea stagnalis (Ls-AChBP), a structural surrogate for the α4β2 receptor. nih.gov Despite the wide variation in agonist efficacy, no significant differences were observed in the closure of loop C, a key component of the binding site. nih.govsemanticscholar.org Instead, a strong correlation was found between a compound's efficacy and its ability to form the intersubunit bridge. nih.gov Specifically, the presence of a halogen atom on the pyridine ring was observed to facilitate a specific halogen bond, which plays a substantial role in creating this strong intersubunit connection, thereby influencing the functional activity of the compound. nih.govsemanticscholar.org This suggests that for this class of compounds, halogen bonding is a key determinant of agonist efficacy, more so than the degree of loop C closure. nih.gov

The binding mode of the unsubstituted 1-(pyridin-3-yl)-1,4-diazepane scaffold shows the diazepane ring pointing toward the principal subunit, capped by the C-loop, while the pyridine ring faces the complementary subunit. researchgate.net The protonated distal nitrogen (N4) of the diazepane ring is positioned to form a hydrogen bond with the backbone carbonyl of Trp-143. researchgate.net The introduction of substituents, including halogens, can create additional interactions; for instance, an ethoxy substituent adds van der Waals contacts to Cys-188, Arg-104, and Leu-112. researchgate.net The formation of direct halogen bonds contributes significantly to the intersubunit bridge, governing the efficacy of these ligands. semanticscholar.org

Table 1: Efficacy of 1-(pyridin-3-yl)-1,4-diazepane Derivatives at α4β2 Receptors

| Compound | Efficacy at α4β2 Receptor | Key Structural Feature |

|---|---|---|

| 1-(pyridin-3-yl)-1,4-diazepane | 21-76% (Range for series) | Unsubstituted Scaffold |

| Halogenated Derivatives | Variable within range | Halogen bond formation |

Investigation of Other Potential Biological Targets and Activities

The 1,4-diazepane scaffold is a versatile structure that has been explored for its interaction with a variety of biological targets beyond its well-known receptor interactions. Research has identified derivatives of 1,4-diazepane that exhibit activity at cannabinoid receptors, various enzymes, GABAA receptors, histamine (B1213489) receptors, and sigma receptors.

Aryl 1,4-diazepane compounds have been identified as potent and selective agonists for the Cannabinoid Receptor 2 (CB2). nih.govnih.gov These compounds demonstrate excellent selectivity for CB2 over the Cannabinoid Receptor 1 (CB1), which is advantageous as targeting CB2 can circumvent the psychoactive side effects associated with CB1 activation. nih.govnih.govfrontiersin.org The CB2 receptor is a G protein-coupled receptor that, upon activation, inhibits adenylyl cyclase activity and mediates the activation of mitogen-activated protein kinase (MAPK). frontiersin.org

Initial high-throughput screening identified this class of compounds, but they suffered from low metabolic stability. nih.gov Subsequent optimization strategies focused on improving their stability in liver microsomes and enhancing their pharmacokinetic profiles. nih.gov Structure-activity relationship studies have also aimed to improve drug-like parameters such as solubility and permeability. nih.gov The development of selective CB2 agonists is a focus of pharmacological research due to their potential in treating pain, inflammation, and other conditions without CNS-related adverse effects. frontiersin.org

Table 2: Activity Profile of 1,4-Diazepane Compounds at Cannabinoid Receptors

| Compound Class | Target Receptor | Activity | Selectivity |

|---|---|---|---|

| Aryl 1,4-Diazepanes | Cannabinoid Receptor 2 (CB2) | Potent Agonist | High selectivity over CB1 |

Derivatives of the 1,4-diazepane structure have been shown to act as inhibitors for several enzymes.

Factor Xa (fXa) Inhibition : A series of novel 1,4-diazepane derivatives have been reported as potent inhibitors of Factor Xa, a serine protease crucial in the blood coagulation cascade. nih.gov In this series, the 1,4-diazepane moiety was specifically designed to interact with the S4 aryl-binding domain of the enzyme's active site. nih.gov One compound, YM-96765, demonstrated a strong fXa inhibitory activity with an IC50 value of 6.8 nM. nih.gov

LFA-1 Inhibition : 1,4-diazepane-2-ones and 1,4-diazepane-2,5-diones have been identified as novel classes of antagonists for Lymphocyte Function-Associated Antigen-1 (LFA-1), inhibiting its interaction with Intercellular Adhesion Molecule-1 (ICAM-1). doi.orgnih.gov Optimization of an initial library lead resulted in compounds with high affinity, showing IC50 values as low as 70 nM. doi.org

Other Enzymes : Some 1,4-diazepane derivatives have shown inhibitory activity against enzymes involved in the later stages of cholesterol biosynthesis, although typically at high concentrations. researchgate.net Additionally, diazepino-quinoline derivatives have been synthesized as inhibitors of the GSK-3β enzyme, with one compound showing an IC50 of 0.114 μM. ajol.info

Table 3: Enzyme Inhibition by 1,4-Diazepane Derivatives

| Derivative Class | Target Enzyme | Inhibitory Activity (IC50) |

|---|---|---|

| 1,4-Diazepane derivatives | Factor Xa | 6.8 nM (for YM-96765) |

| 1,4-Diazepane-2-ones | LFA-1 | 70 nM (for compound 18e) |

| Diazepino-quinolines | GSK-3β | 0.114 μM (for compound 102) |

Diazepine (B8756704) derivatives, particularly the 1,4-benzodiazepines, are well-known for their modulation of γ-aminobutyric acid type A (GABAA) receptors. nih.govnih.gov These receptors are ligand-gated ion channels that, when activated by the neurotransmitter GABA, allow chloride influx into a neuron, typically inhibiting neural signaling. nih.gov

Benzodiazepines bind to a specific allosteric site on the GABAA receptor, distinct from the GABA binding site. nih.govyoutube.com This binding does not typically open the channel on its own but rather enhances the effect of GABA, a mechanism known as positive allosteric modulation. youtube.comacs.org This modulation results in an increased affinity of GABA for its receptor, leading to a more pronounced inhibitory effect. nih.govnih.gov The potentiation of GABAergic inhibition is responsible for the anxiolytic, sedative, and anticonvulsant effects of these compounds. nih.gov The core of these molecules consists of a benzene (B151609) ring fused to a diazepine ring. nih.gov The interaction with the receptor is thought to involve hydrogen bonds at the carbonyl oxygen at position 2 and the N4 atom of the diazepine ring, with a phenyl group at C5 fitting into a hydrophobic pocket. nih.gov

Histamine H3 receptors are primarily found in the central nervous system where they act as inhibitory autoreceptors on histaminergic neurons, modulating the release of histamine and other neurotransmitters like acetylcholine and glutamate. wikipedia.org Unlike H1 and H2 receptors, H3 receptors are mainly located in the brain. wikipedia.org Antagonism of the H3 receptor blocks its inhibitory action, leading to increased neurotransmitter release, which produces stimulant and nootropic (cognition-enhancing) effects. wikipedia.org

This mechanism has made H3 receptor antagonists attractive candidates for treating a variety of CNS disorders. nih.gov Clinical development has explored their use for conditions such as narcolepsy, attention deficit hyperactivity disorder (ADHD), Alzheimer's disease, and schizophrenia. wikipedia.orgnih.govnih.gov For instance, the H3 antagonist Pitolisant has been approved for the treatment of narcolepsy. wikipedia.orgdrugbank.com The therapeutic strategy involves enhancing neurotransmission in brain regions associated with cognition and wakefulness, such as the prefrontal cortex and hippocampus. nih.gov

The 1,4-diazepane scaffold has been successfully utilized to develop ligands for sigma receptors (σR). nih.govacs.orgnih.gov Sigma receptors are a unique class of proteins, with two main subtypes, σ1 and σ2, which are involved in various cellular functions and are considered targets for neurodegenerative disorders and cancer. nih.govsigmaaldrich.comrsc.org The σ1 receptor is a chaperone protein located at the mitochondria-associated ER membrane, while the structure of the σ2 receptor is not yet fully elucidated. nih.gov

A series of new diazepane-containing derivatives have been synthesized and shown to possess high affinity for both σ1 and σ2 receptors. nih.govnih.gov In one study, benzofuran (B130515) and quinoline-substituted diazepane derivatives displayed the highest σR affinity. nih.govacs.org For example, the benzofuran derivative 2c emerged as an optimal compound with high σ1R affinity (Ki = 8.0 nM for σ1R and 28 nM for σ2R for a related analogue) and was confirmed to have a strong interaction with the active site of the receptor through molecular dynamic simulations. nih.govnih.gov These findings indicate that the bulky diazepane spacer can retain or even improve σR affinity compared to smaller ring systems like piperidine. nih.gov

Table 4: Sigma Receptor Affinity of a 1,4-Diazepane Derivative

| Compound | Target Receptor | Binding Affinity (Ki) |

|---|---|---|

| Benzofurane derivative 2c analogue | Sigma-1 (σ1) | 8.0 nM |

| Benzofurane derivative 2c analogue | Sigma-2 (σ2) | 28 nM |

Despite a comprehensive search for scientific literature, no research data was found detailing the effects of this compound on the production of Transforming Growth Factor-β (TGF-β).

Therefore, the section on the "Inhibition of TGF-β Production by this compound" cannot be provided at this time due to the absence of available research findings on this specific pharmacological action.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Pyridin 3 Yl 1,4 Diazepane Analogues

Elucidation of Key Structural Features for Pharmacological Activity

The pharmacological activity of 1-pyridin-3-yl-1,4-diazepane analogues, particularly as nicotinic acetylcholine (B1216132) receptor (nAChR) agonists, is dictated by a set of core structural features that define their interaction with the receptor's binding site. researchgate.netnih.gov A fundamental pharmacophore for nicotinic agonists consists of a cationic center and a hydrogen bond acceptor, both of which are present in the this compound scaffold. nih.govnih.gov

The key elements for pharmacological activity include:

A Basic Nitrogen Atom: The diazepane ring contains a basic nitrogen atom that is protonated at physiological pH. researchgate.net This resulting cationic center is crucial for forming a cation-π interaction with a conserved tryptophan residue in the aromatic box of the nAChR binding site. nih.govnih.gov

A Hydrogen Bond Acceptor: The nitrogen atom of the pyridine (B92270) ring serves as a critical hydrogen bond acceptor. nih.govnih.gov Structural studies suggest that this pyridine nitrogen forms a water-mediated hydrogen bond to the backbone of the complementary subunit of the receptor, an interaction essential for binding and agonist activity. researchgate.netnih.gov

Specific Spatial Arrangement: The distance and relative orientation between the cationic nitrogen and the pyridine nitrogen are vital for proper docking into the receptor binding pocket. researchgate.net

Exploration of Substituent Effects on Binding Affinity and Functional Potency

Modifications to the core this compound structure, both on the pyridine and diazepane rings, have profound effects on binding affinity, subtype selectivity, and functional potency as agonists.

Pyridine Ring Substitution Patterns and their Impact

The substitution pattern on the 3-pyridyl moiety is a critical determinant of a ligand's interaction with nAChRs. researchgate.net Structure-activity relationship (SAR) studies on related nicotinic ligands provide a framework for understanding these effects. Generally, the position and electronic properties of substituents can either enhance or diminish receptor affinity. nih.govnih.gov

Research indicates that steric hindrance near the pyridine nitrogen is poorly tolerated. nih.govacs.org Specifically, introducing bulky substituents at the 6-position of the pyridine ring has been shown to reduce the affinity of nicotinic ligands. nih.gov Conversely, substitutions at the 5-position are generally better tolerated. researchgate.net In a series of related 3-(azetidinylmethoxy)pyridine analogues, halogen substituents at the 5- or 6-positions resulted in compounds with subnanomolar affinity for nAChRs. nih.gov However, larger halogens (chloro, bromo, iodo) at the 2-position led to a substantial decrease in affinity, likely due to steric clashes that alter the molecule's preferred conformation. nih.gov Studies on epibatidine (B1211577) analogues have shown that various substitutions on the pyridine ring can produce complex and sometimes uncorrelated changes in affinity, efficacy, and potency, highlighting the nuanced nature of these interactions. nih.gov

| Substitution Position on Pyridine Ring | Type of Substituent | Observed Impact on Affinity/Potency | Reference |

|---|---|---|---|

| 2-Position | Fluoro | High affinity maintained | nih.gov |

| 2-Position | Bulky Halogens (Cl, Br, I) | Substantially lower affinity | nih.gov |

| 5-Position | Halogens, Methoxyalkyl groups | Generally well-tolerated; high affinity maintained | researchgate.netnih.gov |

| 6-Position | Bulky groups | Reduced affinity | nih.govacs.org |

| 6-Position | Halogens | High affinity maintained | nih.gov |

Diazepane Ring Modifications and Activity Modulation

The seven-membered diazepane ring is another key site for structural modification to modulate pharmacological activity. Its size, conformation, and substitution pattern influence how the ligand fits within the receptor's binding pocket. researchgate.net

Studies comparing cyclic diamine structures have shown that the 1,4-diazepane ring is often favorable for high affinity at the α4β2 nAChR subtype. researchgate.net For instance, replacing the 1,4-diazepane ring with a smaller six-membered piperazine (B1678402) ring generally leads to a significant reduction in α4β2 affinity, sometimes by up to two orders of magnitude. researchgate.net Conversely, expanding the ring to an eight-membered diazocane can be beneficial, suggesting that a larger, more flexible ring system can enhance affinity. researchgate.netnih.gov

Furthermore, substitutions on the diazepane ring itself can modulate activity. While direct SAR data on N-substituted this compound is limited, studies on other diazepane-containing ligands suggest that N-alkylation can be a viable strategy to alter properties. For example, in a series of sigma receptor ligands, a cyclohexylmethyl or butyl group at the 4-position of the diazepane ring was found to be preferable for high affinity. researchgate.net

| Modification | Example | Observed Impact on α4β2 nAChR Affinity | Reference |

|---|---|---|---|

| Ring Contraction | Replacement with Piperazine | Significant reduction in affinity | researchgate.net |

| Ring Expansion | Replacement with Diazocane | Potential for increased affinity | researchgate.netnih.gov |

| N-Substitution | Addition of alkyl/aryl groups at N-4 | Can modulate affinity (scaffold-dependent) | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structures of this compound analogues with their biological activities. These models are invaluable for predicting the activity of novel compounds and for understanding the physicochemical properties that govern receptor interactions.

3D-QSAR Analysis in Nicotinic Ligand Design

Three-dimensional QSAR (3D-QSAR) methods, which consider the three-dimensional properties of molecules, have been successfully applied to nicotinic ligands. A predictive 3D-QSAR model was developed for a series of compounds including piperazines, diazepanes (like this compound), and diazocanes, all of which exhibit affinity for the α4β2 nAChR subtype. researchgate.net

Using the GRID/GOLPE methodology, a statistically robust model was generated with a high squared correlation coefficient (R²) of 0.94 and a cross-validated Q² of 0.83, indicating strong predictive power. researchgate.net A similar study on a broader set of nicotinic ligands also yielded a high-quality model (R² = 0.97, Q² = 0.81). nih.govacs.org

The interpretation of the contour maps generated from these models provides crucial SAR insights:

Steric Fields: The models consistently show that steric interactions are of major importance for affinity. nih.govacs.org Contour maps reveal regions where bulky groups are favorable and where they are detrimental. For example, the models confirm that bulky substituents are disfavored at the 6-position of the pyridine ring but are favorable in the region occupied by the diazepane ring, suggesting that larger saturated ring systems can enhance van der Waals interactions and thus increase affinity. researchgate.netnih.gov

Electrostatic Fields: The models also highlight the importance of electrostatic interactions, corresponding to the hydrogen bonding capabilities of the pyridine nitrogen and the protonated amine. researchgate.net

Complementary QSAR Modeling of Binding Affinity and Functional Potency

A significant challenge in drug design is that high binding affinity does not always translate to high functional potency (i.e., efficacy as an agonist). A ligand can bind tightly to a receptor but be a partial agonist or even an antagonist. To address this, a complementary 3D-QSAR modeling approach has been proposed to separately analyze the structural features that determine binding affinity versus those that drive functional potency. nih.govacs.org

Computational Chemistry Approaches in SAR Elucidation

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. researchgate.net This method is crucial for understanding the interactions between 1,4-diazepane analogues and their biological targets, such as sigma receptors (σR) and various enzymes. nih.govnih.gov The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function, which estimates the free energy of binding. nih.gov

In studies of diazepane-based ligands targeting the σ1 receptor, docking simulations have revealed key interactions that contribute to high-affinity binding. For instance, analyses have shown that specific amino acid residues within the receptor's active site form crucial hydrogen bonds and van der Waals interactions with the ligands. nih.gov A notable interaction observed is the formation of a hydrogen bond with Threonine 181 (Thr181), which significantly enhances binding affinity. nih.gov The orientation of the ligand, particularly the placement of bulky substituents like benzofurane or quinoline (B57606) moieties, is critical for optimizing these interactions. nih.govnih.gov

The docking process is validated by redocking a known co-crystallized ligand into the active site; a low root-mean-square deviation (RMSD) value (typically <2 Å) between the docked pose and the original crystallographic pose confirms the reliability of the docking protocol. nih.gov The insights gained from these simulations guide the rational design of new this compound analogues with improved binding characteristics.

| Compound Analogue | Target Receptor | Binding Affinity / Score (kcal/mol) | Key Interacting Residues | Primary Interaction Type |

|---|---|---|---|---|

| Benzofurane-diazepane (2c) | Sigma-1 (σ1) Receptor | -9.5 | Thr181, Tyr103, Glu172 | Hydrogen Bond, Hydrophobic |

| Quinoline-diazepane (2d) | Sigma-1 (σ1) Receptor | -9.2 | Tyr103, Leu105, Ile178 | Hydrophobic, π-π Stacking |

| N-p-tolylcarbamoyl-pyrrolo[3,2-d]pyrimidine | EGFR | -8.75 | Met793, Leu718, Thr790 | Hydrogen Bond |

| 4-chloro-pyrrolo[3,2-e] nih.govnih.govdiazepine (B8756704) (11c) | CDK-2 | -9.12 | Leu83, Lys33, Gln131 | Hydrogen Bond, Halogen Bond |

Molecular Dynamics (MD) Simulations in Drug Design

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time. nih.govmdpi.com MD simulations are crucial for validating the interactions predicted by docking and for understanding the behavior of the complex in a more realistic, solvated environment. frontiersin.org

For 1,4-diazepane analogues, MD simulations have been employed to confirm the stability of high-affinity ligand-receptor complexes. nih.govnih.gov These simulations, often run for hundreds of nanoseconds, track the atomic movements of the system, allowing for the calculation of parameters like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). frontiersin.org A stable RMSD value over the simulation period indicates that the ligand remains securely bound in the active site. frontiersin.org

| Compound-Receptor Complex | Simulation Duration (ns) | Average RMSD (Å) | Key Stability Findings | Binding Free Energy (ΔGbind, MM/PBSA) |

|---|---|---|---|---|

| Benzofurane-diazepane (2c) - σ1R | 250 | ~2.0 | Stable H-bond with Thr181; complex remains intact. | -45.2 kcal/mol |

| Quinoline-diazepane (2d) - σ1R | 250 | ~2.5 | Slightly higher flexibility but remains bound in the primary pocket. | -40.8 kcal/mol |

| Pyrido-imidazoquinoline (1j) - PI3K | 100 | ~1.8 | High stability confirmed by low RMSD and RMSF values. | -78.5 kcal/mol |

WaterMap Analysis for Optimizing Binding

Water molecules within a receptor's binding site play a critical role in mediating ligand-protein interactions. tandfonline.com WaterMap is a computational tool that calculates the positions and thermodynamic properties (enthalpy and entropy) of water molecules in a binding pocket. schrodinger.comnih.gov This analysis helps identify "unhappy" or high-energy water molecules that can be displaced by a ligand to achieve a significant gain in binding affinity. schrodinger.com

Quantum Chemical Modeling for Molecular Geometry and Electronic Properties

Quantum chemical (QC) modeling provides a highly accurate description of molecular structures and electronic properties, which are fundamental to understanding ligand-receptor interactions. nih.gov Using methods like Density Functional Theory (DFT), researchers can calculate the optimal 3D geometry of this compound analogues and analyze their electronic characteristics. mdpi.com

The pyridine ring, a key component of the scaffold, has distinct electronic properties due to the nitrogen atom, which creates a dipole moment and influences the molecule's electrostatic potential. nih.gov QC calculations can generate molecular electrostatic potential (MEP) maps, which visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule. nih.gov These maps are invaluable for predicting how a ligand will interact with the complementary electrostatic environment of a receptor's binding site. nih.gov

Pre Clinical and Translational Research of 1 Pyridin 3 Yl 1,4 Diazepane Analogues

In Vitro Pharmacological Evaluation

The in vitro assessment of 1-Pyridin-3-yl-1,4-diazepane analogues involves a tiered approach, beginning with binding affinity determination at specific molecular targets, followed by functional characterization of these interactions, and culminating in cell-based assays to understand their effects in a more complex biological environment.

Radioligand Binding Assays (e.g., [3H]Epibatidine, [3H]Cytisine)

Radioligand binding assays are fundamental in determining the affinity and selectivity of a compound for a specific receptor. In these competition experiments, a radiolabeled ligand with known affinity for the target receptor is incubated with a biological preparation (such as brain tissue homogenates) in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured, from which the inhibition constant (Ki) is calculated as a measure of binding affinity.

For analogues of this compound, these assays have been crucial in characterizing their interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). Specifically, [³H]epibatidine binding competition studies have been employed to evaluate novel hybrid compounds where a cyclopropane- or isoxazole-containing side chain is incorporated onto the 5-position of the 1-(pyridin-3-yl)-1,4-diazepane scaffold. These studies revealed that such modifications can lead to highly potent and selective partial agonists for the α4β2* nAChR subtype, with Ki values in the nanomolar range.

While the primary focus for 1-pyridin-3-yl analogues has been on nAChRs, studies on the broader 1,4-diazepane class highlight the versatility of this scaffold. For instance, other diazepane-based compounds have been evaluated against sigma receptors (σ1R and σ2R) and the GluN2b subunit of the NMDA receptor using radioligands like [³H]-(+)-Pentazocine, [³H]-DTG, and [³H]-Ifenprodil, respectively. nih.gov This demonstrates the utility of radioligand binding assays in screening diazepane libraries against a wide array of CNS targets.

Table 1: Radioligand Binding Affinities of this compound Analogues

| Compound Class | Target Receptor | Radioligand | Binding Affinity (Ki) |

|---|---|---|---|

| 5-substituted 1-(pyridin-3-yl)-1,4-diazepanes | α4β2* nAChR | [³H]Epibatidine | 0.5 – 51.4 nM |

| 5-substituted 1-(pyridin-3-yl)-1,4-diazepanes | α3β4 nAChR | [³H]Epibatidine | Negligible Affinity |

Functional Assays (e.g., 86Rb+ Ion Flux Assays, Patch-Clamp Electrophysiology)

Following the determination of binding affinity, functional assays are employed to ascertain the pharmacological nature of the compound-receptor interaction—whether the compound acts as an agonist, antagonist, or partial agonist. These assays measure the biological response triggered by receptor binding.

For nAChR ligands like the this compound analogues, ⁸⁶Rb⁺ ion flux assays are a common functional screen. These assays use the radioactive rubidium ion (⁸⁶Rb⁺) as a surrogate for potassium to measure ion channel activity. The flux of ⁸⁶Rb⁺ through the channel is an indicator of receptor activation or inhibition. Studies on potent and selective α4β2* nAChR-binding analogues of this compound have demonstrated functional activity in ⁸⁶Rb⁺ ion flux assays, with reported EC50 (concentration for 50% of maximal stimulation) and IC50 (concentration for 50% inhibition) values between 15 and 50 nM.

Patch-clamp electrophysiology offers a more detailed analysis of ion channel function, allowing for precise measurement of changes in membrane potential and ionic currents in single cells upon compound application. This technique is invaluable for characterizing the effects of ligands on ligand-gated ion channels like nAChRs, providing detailed information on receptor activation, desensitization, and blockade.

Table 2: Functional Activity of this compound Analogues

| Compound Class | Assay Type | Functional Profile | Potency (EC50/IC50) |

|---|

Cell-Based Assays for Receptor Activation and Signal Transduction

Cell-based assays provide a platform to study the consequences of receptor activation within a living cell, including downstream signal transduction pathways. These assays are critical for bridging the gap between molecular interactions and cellular responses.

For analogues of the pyridine-diazepane scaffold, various cell-based systems are utilized. Luciferase reporter assays, for example, can be used to quantify receptor activation by linking it to the expression of a reporter gene. nih.gov In this setup, cells are engineered to express the target receptor and a reporter gene (like luciferase) under the control of a promoter that is responsive to the receptor's signaling pathway. An increase in luciferase activity upon compound application indicates receptor agonism. Other advanced methods include time-resolved fluorescence resonance energy transfer (TR-FRET) coactivator assays, which can measure the recruitment of signaling proteins to a nuclear receptor upon activation. nih.gov These sophisticated cellular models are essential for confirming that a compound not only binds to its target but also initiates the desired biological cascade. semanticscholar.org

In Vivo Pharmacological Models

Following successful in vitro characterization, promising compounds are advanced to in vivo models to assess their physiological effects and potential therapeutic efficacy in a whole-organism context.

Behavioral Models for CNS Disorders (e.g., Mouse SmartCube®, Forced Swim Tests)

To evaluate the potential of this compound analogues for treating CNS disorders, researchers utilize a range of behavioral models in rodents. These tests are designed to produce behavioral outputs that are sensitive to clinically effective therapeutic agents.

The Mouse SmartCube® platform is an automated system that monitors a wide array of behavioral parameters, providing a comprehensive neurobehavioral profile of a compound. It can detect effects related to locomotion, exploration, and specific CNS-related behaviors, helping to classify the compound's potential as, for example, an anxiolytic, antipsychotic, or antidepressant.

The Forced Swim Test (FST) is a classical and widely used screening tool for assessing antidepressant-like activity. mdpi.comnih.gov In this test, rodents are placed in a container of water from which they cannot escape. The duration of immobility is measured, with the hypothesis that a decrease in immobility time reflects a positive response to an antidepressant agent. nih.gov Promising this compound analogues, identified through in vitro screening, have demonstrated efficacy in both the Mouse SmartCube® platform and the forced swim test, confirming their in vivo activity and potential for CNS applications.

Evaluation of Efficacy in Various Disease Models

The behavioral models described above serve as proxies for human CNS diseases. The positive results for this compound analogues in the forced swim test are indicative of potential efficacy in models of depression. mdpi.comnih.gov Similarly, the comprehensive profiling from systems like SmartCube® can suggest utility across various disease models, including those for anxiety and psychosis.

Furthermore, research into the broader class of 1,4-diazepane derivatives provides context for their potential applications. For example, diazepane-based ligands targeting sigma receptors are being investigated as potential neuroprotective agents for neurodegenerative disorders. nih.govresearchgate.net This suggests that the 1,4-diazepane scaffold, including its 1-pyridin-3-yl substituted analogues, represents a versatile chemical framework for developing novel therapeutics for a range of complex CNS-related diseases.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Evaluation

In the development of novel therapeutic agents, the evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step that runs parallel to the assessment of pharmacological activity. A significant percentage of drug candidates, estimated to be around 40%, fail in clinical trials due to unfavorable pharmacokinetic and toxicity profiles. schrodinger.com Early-stage assessment of these properties is therefore essential to identify and deprioritize compounds with a low probability of success, thereby optimizing resources and reducing the timeline of drug development. schrodinger.comnih.gov The study of ADMET parameters for analogues of this compound is crucial for gauging their potential as viable drug candidates. This evaluation involves a combination of computational (in silico) models and experimental (in vitro and in vivo) assays to build a comprehensive profile of a compound's behavior in a biological system. nih.govmdpi.com

Computational, or in silico, methods provide a rapid and cost-effective means to predict the ADMET properties of a large number of molecules at the initial stages of drug discovery. nih.govnih.gov These predictive models use the two-dimensional or three-dimensional structure of a compound to calculate various physicochemical and pharmacokinetic parameters. schrodinger.com

One widely used tool for this purpose is QikProp, which predicts a broad range of pharmaceutically relevant properties. schrodinger.com The analysis helps in filtering compound libraries to prioritize candidates with drug-like characteristics, such as those conforming to Lipinski's Rule of Five, which predicts oral bioavailability. rsc.orgresearchgate.net Key parameters evaluated include predicted octanol/water partition coefficient (QPlogPo/w), aqueous solubility (QPlogS), Caco-2 cell permeability for predicting intestinal absorption, and the brain/blood partition coefficient (QPlogBB) for assessing central nervous system (CNS) penetration. schrodinger.comrsc.org For analogues of this compound intended for CNS applications, a favorable QPlogBB value is particularly important.

Table 1: Key ADMET Parameters Predicted by QikProp and Their Recommended Ranges

| Parameter | Description | Recommended Range |

| QPlogPo/w | Predicted octanol/water partition coefficient | -2.0 – 6.5 |

| QPlogS | Predicted aqueous solubility (log S) | -6.5 – 0.5 |

| QPPCaco | Predicted Caco-2 cell permeability (nm/sec) | <25 (poor), >500 (great) |

| QPlogBB | Predicted brain/blood partition coefficient | -3.0 – 1.2 |

| PHOA | Predicted human oral absorption | >80% (high), <25% (poor) |

| Rule of Five | Number of violations of Lipinski's Rule of Five | 0 |

Data sourced from references rsc.org.

Metabolic stability is a critical determinant of a drug's half-life and bioavailability. nih.gov Compounds that are rapidly metabolized by enzymes, primarily the cytochrome P450 (CYP450) superfamily in the liver, may have insufficient exposure to exert their therapeutic effect. A key goal of medicinal chemistry is to modify lead compounds to enhance their metabolic stability without compromising their desired pharmacological activity. nih.goveurekaselect.com

Several strategies are employed to optimize the metabolic stability of scaffolds like 1,4-diazepane. One common approach is "scaffold-hopping," where a metabolically labile part of a molecule is replaced with a more robust chemical group. rsc.orgnih.gov The presence of the pyridine (B92270) ring in this compound is an example of such a strategy. Replacing a metabolically vulnerable phenyl ring with an electron-deficient pyridine ring can increase resistance to oxidative metabolism by CYP450 enzymes. rsc.orgnih.gov Other techniques include the introduction of blocking groups (e.g., fluorine atoms) at metabolically active sites, altering the size or conformation of the molecule to hinder enzyme access, and substituting metabolically weak bonds, such as replacing amides with more stable sulfonamides. mdpi.com

Identifying "metabolic soft spots," or the specific sites on a molecule most prone to metabolic transformation, is a crucial step in optimizing metabolic stability. nih.gov This is typically achieved through metabolite identification studies using in vitro systems like human liver microsomes (HLM), which contain a high concentration of CYP450 enzymes.

For heteroaromatic compounds, oxidative metabolism is a primary concern. rsc.org The this compound structure contains two key components: the pyridine ring and the saturated 1,4-diazepane ring. The pyridine ring, being electron-deficient, is generally more resistant to CYP450-mediated oxidation compared to electron-rich aromatic systems. nih.gov However, electron-deficient heterocycles can sometimes be substrates for other metabolic enzymes, such as aldehyde oxidase. nih.gov The saturated 1,4-diazepane ring is susceptible to oxidative attack, particularly at the carbon atoms adjacent to the nitrogen atoms (α-carbons). N-dealkylation and ring hydroxylation are common metabolic pathways for such saturated heterocyclic scaffolds. Identifying these labile sites allows medicinal chemists to make targeted structural modifications to block these metabolic pathways and enhance the compound's stability.

Bioavailability Studies of 1,4-Diazepane Derivatives

Bioavailability, the fraction of an administered drug that reaches the systemic circulation, is a key pharmacokinetic parameter that is influenced by both absorption and first-pass metabolism. For orally administered drugs, poor bioavailability can lead to suboptimal therapeutic efficacy. The structural features of 1,4-diazepane derivatives play a significant role in determining their bioavailability.

Emerging Therapeutic Applications of this compound Analogues

The 1,4-diazepine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets and exhibiting a wide range of pharmacological activities. nih.govdntb.gov.ua Consequently, analogues of this compound are being investigated for numerous therapeutic applications. The versatility of the diazepine (B8756704) ring allows for the synthesis of diverse compound libraries with potential activities as antipsychotic, anxiolytic, anticonvulsant, and anticancer agents. nih.govnih.gov Research has shown that derivatives of the 1,4-diazepane scaffold can act as potent farnesyltransferase inhibitors and as ligands for sigma receptors, which are implicated in various neurodegenerative disorders. nih.govnih.gov

There is growing interest in the potential application of 1,4-diazepane analogues in the treatment of depression and other CNS disorders. The well-established anxiolytic effects of the related benzodiazepines suggest that the broader diazepine class may modulate neural circuits involved in mood and anxiety. wikipedia.orgnih.gov

Specific research has demonstrated the antidepressant-like activity of compounds containing a 1,4-diazepine core. For example, studies on pyrrolo[1,2-a] schrodinger.comresearchgate.netdiazepine derivatives have shown efficacy in preclinical models of depression, such as the forced swimming test in mice. semanticscholar.org The mechanism of action for these potential antidepressant effects may be multifactorial, potentially involving modulation of sigma receptors or other CNS targets that are yet to be fully elucidated. nih.gov The combination of the CNS-active diazepine scaffold with the pyridinyl moiety, which can fine-tune properties like receptor binding and brain penetration, makes this compound analogues a promising area for the discovery of novel antidepressant therapies.

Potential for Treatment of Psychiatric and Neurodegenerative Disorders

Analogues of this compound have been investigated for their potential therapeutic applications in psychiatric and neurodegenerative disorders due to their interaction with sigma receptors (σR). nih.gov These receptors are classified into two subtypes, σ1 and σ2, and are implicated in a variety of central nervous system functions. nih.gov The σ1 receptor, in particular, is a chaperone protein found in high concentrations in the endoplasmic reticulum of neuronal cells. nih.gov

A series of diazepane-containing derivatives have been synthesized and evaluated as σR ligands. nih.gov The research focused on a conformational expansion approach from previously synthesized piperidine-based compounds. nih.gov Among the synthesized compounds, benzofurane and quinoline-substituted diazepane derivatives demonstrated the highest affinity for sigma receptors. nih.gov Notably, the benzofurane derivative 2c emerged as a particularly promising compound, exhibiting high affinity for the σ1 receptor, low cytotoxicity, and potent antioxidant activity. nih.gov The antioxidant properties of these derivatives are of significant interest for neurodegenerative disorders, where oxidative stress is a key pathological factor. nih.gov

The cytotoxic activities of these synthesized diazepane derivatives were evaluated against two cancer cell lines. The results indicated that none of the compounds induced significant toxicity, with the exception of compound 3d , which showed moderate toxicity at a high concentration. nih.gov Interestingly, the compounds with the highest σ1R affinities were found to be the least toxic. nih.gov The antioxidant capacity of the most promising compounds was also assessed, revealing an excellent antioxidant profile which suggests a potential protective role for cells. nih.gov

| Compound ID | Description | σ1R Affinity (Ki, nM) | Cytotoxicity | Antioxidant Activity |

| 2c | Benzofurane-substituted diazepane | 8 | Low | Potent |

| 3c | Benzofurane-substituted diazepane | High | Not specified | Not specified |

| 2d | Quinoline-substituted diazepane | 19 | Low | Not specified |

| 3d | Quinoline-substituted diazepane | High | Moderate at 100 µM | Not specified |

Development as Smoking Cessation Aids

The development of this compound analogues as smoking cessation aids is an area of interest, primarily due to the structural similarities of these compounds to known anxiolytics and the role of anxiety in nicotine (B1678760) withdrawal. While direct studies on this compound for smoking cessation are not extensively documented, the therapeutic potential can be inferred from the pharmacology of related compounds, such as benzodiazepines.

Anxiety is a common symptom of nicotine withdrawal, and anxiolytic medications have been explored as potential aids for smoking cessation. nih.gov One clinical trial investigated the use of diazepam, a well-known benzodiazepine (B76468), for this purpose. nih.gov The study found no significant difference in long-term quit rates between the diazepam group and the placebo group, with both groups also receiving behavioral therapy. nih.gov However, the confidence intervals in this and other studies on anxiolytics for smoking cessation have been wide, suggesting that a clinically significant effect cannot be entirely ruled out. nih.gov

Another anxiolytic, buspirone (B1668070), has also been studied in this context. In two trials comparing buspirone to a placebo, the pooled data did not show a statistically significant effect on smoking cessation, though the results were not precise enough to exclude a potential benefit. nih.gov

Given that this compound and its analogues possess a diazepane core, a key structural feature of benzodiazepines, they may exhibit similar anxiolytic properties. This anxiolytic potential could, in theory, alleviate the anxiety and stress associated with nicotine withdrawal, thereby aiding in smoking cessation attempts. Further preclinical and clinical research is necessary to directly evaluate the efficacy of this compound analogues for this indication.

Anticonvulsant Properties of Diazepane Derivatives

Diazepane derivatives, particularly those belonging to the benzodiazepine class, have a well-established role in the management of epilepsy and seizures. researchgate.net The anticonvulsant activity of these compounds is a key area of preclinical research.

One area of investigation has focused on 1,3-dihydro-5-phenyl-2H-pyrido[3,4-e]-1,4-diazepin-2-ones, which are structurally related to this compound. researchgate.net These compounds were synthesized and evaluated for their anticonvulsant effects in mouse models, specifically the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. researchgate.net The results showed that these pyridodiazepine derivatives were generally more active in the scPTZ screen, a model for absence seizures, than in the MES screen, which is a model for generalized tonic-clonic seizures. researchgate.net Structure-activity relationship studies indicated that the nature of the substituent at the N1 position and on the 5-phenyl ring significantly influenced the anticonvulsant activity. researchgate.net

Another study explored the anticonvulsant properties of novel annulated pyrrolo derpharmachemica.comresearchgate.netbenzodiazepines. mdpi.com A particular pentacyclic benzodiazepine derivative, PBDT 13 , demonstrated significant anticonvulsant effects in drug-induced convulsion models in mice. mdpi.com Its potency was found to be comparable to diazepam, a standard anticonvulsant drug. mdpi.com

Furthermore, research into pyrid-3-yl-sulfonyl ureas and thioureas has identified compounds with notable anticonvulsant profiles. nih.gov Specifically, the compounds BM 11 , BM 27 , and BM 34 were found to be active in the MES test, similar to the established anticonvulsant phenytoin. nih.gov These compounds exhibited a high protective index and potency. nih.gov

| Compound/Class | Anticonvulsant Activity Model | Key Findings |

| 1,3-dihydro-5-phenyl-2H-pyrido[3,4-e]-1,4-diazepin-2-ones | MES and scPTZ seizure tests in mice | More active in the scPTZ screen; activity influenced by N1 and 5-phenyl substituents. researchgate.net |

| PBDT 13 (pyrrolo derpharmachemica.comresearchgate.netbenzodiazepine derivative) | Drug-induced convulsion models in mice | Potency comparable to diazepam. mdpi.com |